Rebaudioside J -

Rebaudioside J

Catalog Number: EVT-10949567
CAS Number:
Molecular Formula: C50H80O27
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside J is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is one of several glycosides that contribute to the sweet flavor profile of stevia, which is widely used as a natural sweetener. Rebaudioside J is characterized by its unique sweetness and potential health benefits, making it a subject of interest in food science and nutrition.

Source

Rebaudioside J is extracted from the leaves of the Stevia rebaudiana plant, which is native to South America. The plant has been used for centuries by indigenous cultures for its sweetening properties. The extraction process typically involves water or alcohol-based methods to isolate the glycosides from the leaf material.

Classification

Rebaudioside J belongs to the class of compounds known as steviol glycosides, which are sugar derivatives of steviol, a diterpene. It is structurally related to other rebaudiosides such as rebaudioside A and rebaudioside C, differing primarily in its glycosylation patterns.

Synthesis Analysis

Methods

The synthesis of Rebaudioside J can be achieved through various methods, including enzymatic and chemical synthesis. One notable approach involves using glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to acceptor molecules.

Technical Details

  1. Enzymatic Synthesis: This method utilizes specific glycosyltransferases such as UGT94D1, which catalyze the formation of glycosidic bonds between steviol and sugar donors like uridine diphosphate glucose. The process can be optimized for yield and selectivity by adjusting reaction conditions such as pH and temperature .
  2. Chemical Synthesis: Chemical methods may involve protecting groups and multiple reaction steps to achieve the desired glycosylation pattern. This process often requires careful control over reaction conditions to avoid unwanted side reactions .
Molecular Structure Analysis

Structure

Rebaudioside J has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. The specific arrangement of these sugar units determines its sweetness and solubility properties.

Data

Chemical Reactions Analysis

Reactions

Rebaudioside J can undergo various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, leading to the release of free sugars and steviol.

Technical Details

  1. Hydrolysis: In acidic conditions or through enzymatic action, Rebaudioside J can be hydrolyzed to yield steviol and its constituent sugars.
  2. Glycosylation Reactions: The compound can participate in further glycosylation reactions, potentially forming new derivatives with altered sweetness profiles .
Mechanism of Action

Process

The sweetness of Rebaudioside J is primarily due to its interaction with sweet taste receptors on the tongue. These receptors are part of the G protein-coupled receptor family and are activated upon binding with sweet compounds.

Data

Research indicates that Rebaudioside J binds effectively to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The exact mechanism involves conformational changes in the receptor structure upon ligand binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents.
  • Taste Profile: Approximately 150-200 times sweeter than sucrose with minimal aftertaste compared to other sweeteners.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Melting Point: Approximately 180°C (356°F).
  • pH Stability Range: Stable within pH 4-7; degradation occurs outside this range .
Applications

Scientific Uses

Rebaudioside J has several applications in food science and nutrition:

  1. Natural Sweetener: Used as a low-calorie sweetener in various food products, including beverages and desserts.
  2. Health Research: Investigated for potential health benefits such as anti-inflammatory properties and effects on blood glucose levels.
  3. Food Industry: Its unique properties make it suitable for formulating products aimed at health-conscious consumers seeking natural alternatives to artificial sweeteners .

Properties

Product Name

Rebaudioside J

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C50H80O27

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1

InChI Key

HINSNOJRHFIMKB-DJDMUFINSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O)O)O)O

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